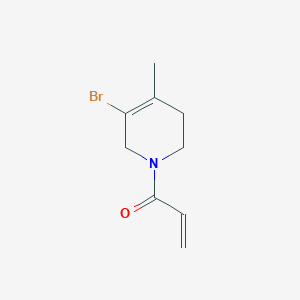

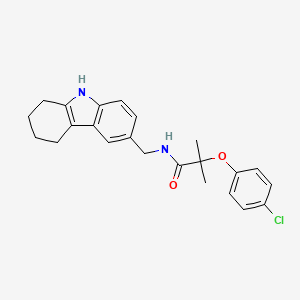

![molecular formula C21H25N3O6S B2362511 4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 392323-49-8](/img/structure/B2362511.png)

4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The piperidine ring in this compound is substituted with a sulfonyl group and two methyl groups. The compound also contains a benzamide group substituted with a methoxy group and a nitro group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the formation of the benzamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl group is attached to one of the carbon atoms in the ring, and the benzamide group is attached to another carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of functional groups like the sulfonyl group, the benzamide group, and the nitro group could make the compound reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could affect the compound’s solubility in water, and the nitro group could affect its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis of Novel Compounds

4-Amino-N-(4-sulfamoylphenyl)benzamide, a related compound, was synthesized and used in the creation of novel acridine sulfonamide compounds. These new compounds were evaluated for their inhibition of carbonic anhydrase, showing varying degrees of affinity and inhibition for different isoforms of the enzyme (Ulus et al., 2013).

Cancer Research

Derivatives of 1,4-naphthoquinones, closely related to the specified compound, were synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some compounds demonstrated potent cytotoxic activity and low toxicity in normal human kidney cells, and they were found to induce apoptosis in cancer cells (Ravichandiran et al., 2019).

Chemistry and Synthesis

Chemical Synthesis Techniques

The synthesis of Gefitinib, a well-known pharmaceutical, involves intermediate compounds similar to 4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide. The process includes hydrogenation and transformation steps, highlighting the chemical versatility of such compounds (Jin et al., 2005).

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, chemically related to the specified compound, were studied for their corrosion inhibition behavior on mild steel. These studies demonstrated the effectiveness of such compounds as corrosion inhibitors and provided insights into the molecular dynamics and structural factors influencing their performance (Mishra et al., 2018).

Biological Applications

Enzyme Inhibition Studies

N-Substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, structurally related, were synthesized and tested for their antioxidant activities and enzyme inhibition capabilities. These compounds displayed significant activity against acetylcholinesterase enzyme, illustrating their potential in biological applications (Fatima et al., 2013).

Gastrointestinal Motility Effects

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, similar to the compound , were evaluated for their effects on gastrointestinal motility, demonstrating their potential as prokinetic agents with reduced side effects (Sonda et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-11-17(24(26)27)6-9-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXWGGGBSBIPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)

![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)

![5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)

![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)

![5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2362450.png)